4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol
Description
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both amine and alcohol functional groups
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-9(4-3-7-13)12-8-11-6-5-10(2)14-11/h5-6,9,12-13H,3-4,7-8H2,1-2H3 |
InChI Key |
URWNTMFNXAZUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylfuran-2-ylmethyl Precursors
The starting material, 5-methylfuran derivatives, are commonly prepared via selective hydrogenation and functionalization of furfural derivatives obtained from biomass sources such as hemicellulose. The conversion of hemicellulose to 2-methylfuran involves hydrolysis and dehydration steps, followed by selective hydrogenation to yield 5-methylfuran intermediates.
A representative synthetic step involves the hydroxyalkylation or alkylation of methylfuran with ketones or esters under acidic conditions to introduce side chains suitable for further functionalization.
Formation of the Aminoalkyl Linkage
The key step to introduce the amino group linked to the 5-methylfuran ring is typically achieved by reductive amination or nucleophilic substitution reactions.
Reductive Amination Approach:
The 5-methylfuran-2-carboxaldehyde or corresponding ketone derivatives can be reacted with an appropriate amine (e.g., pentanolamine derivatives) in the presence of reducing agents such as sodium triacetoxyborohydride under inert atmosphere. This method affords the aminoalkylated furan compound with good yields and selectivity.Nucleophilic Substitution:
Another approach involves halogenated 5-methylfuran derivatives reacting with amino alcohols under controlled conditions to form the desired amino linkage.
Introduction of the Pentan-1-ol Chain
The pentan-1-ol moiety can be introduced either by using 5-aminopentan-1-ol as the nucleophile in the reductive amination step or by subsequent functional group transformations.
Direct Amino Alcohol Use:
Using 5-aminopentan-1-ol directly in reductive amination with 5-methylfuran-2-carboxaldehyde yields the target compound efficiently.Stepwise Synthesis:
Alternatively, the amino group is first introduced to the furan ring, followed by alkylation or hydroxyalkylation to install the pentan-1-ol chain.
Representative Experimental Procedure
A typical synthetic route reported involves:
Alternative Oxidative and Catalytic Methods
Oxidative methods using iodine and dimethyl sulfoxide as oxidant have been reported for functionalizing 5-methylfuran derivatives to hydroxyketones, which can be intermediates in the synthesis of amino alcohols. These methods typically require mild heating (60°C) and Schlenk techniques to maintain inert atmosphere and achieve moderate yields (~65%).
The preparation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is best achieved via a multi-step synthetic route starting from biomass-derived 2-methylfuran derivatives.
Acid-catalyzed acylation and Friedel-Crafts alkylation provide efficient methods to functionalize the furan ring with side chains necessary for subsequent amination.
Reductive amination using sodium triacetoxyborohydride under inert atmosphere is a reliable and widely used method to introduce the amino group linked to the pentan-1-ol chain, yielding the target amino alcohol in moderate to good yields.
Alternative oxidative methods can be employed to prepare hydroxyketone intermediates, but they generally offer lower yields and require careful handling.
The synthetic procedures reported are reproducible and scalable, with purification typically achieved by standard chromatographic methods.
The overall synthetic strategy leverages the unique reactivity of the furan ring and the stability of the amino alcohol functionality, making this compound accessible for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s amine and alcohol groups may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentane chain.
4-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}pentan-1-ol: A closely related compound with a slight variation in the position of the methyl group.
Uniqueness
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups and its furan-based structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is an organic compound characterized by its unique structural features, including a furan ring, an amino group, and a pentanol chain. These structural elements suggest potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is , with a molecular weight of approximately 197.27 g/mol. The compound consists of:
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological macromolecules.
- Amino Group (-NH) : Facilitates hydrogen bonding and nucleophilic reactions.
- Hydroxyl Group (-OH) : Increases solubility and reactivity, enhancing potential biological interactions.
Antimicrobial Properties
Preliminary studies indicate that compounds containing furan and amino functionalities often exhibit antimicrobial properties. While specific data on 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol is limited, similar compounds have shown effectiveness against various bacterial strains. For instance, research on related furan derivatives suggests potential for inhibiting bacterial growth through mechanisms such as:
- Disruption of cell membrane integrity.
- Inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The structural characteristics of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol may also confer anti-inflammatory properties. Compounds with similar structures have been documented to modulate inflammatory responses by:
- Inhibiting pro-inflammatory cytokines.
- Reducing oxidative stress markers.
A study on related furan compounds demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin levels in animal models, suggesting a pathway for potential therapeutic applications in inflammatory conditions.
The biological activity of 4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol can be attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.
- π–π Interactions : The furan ring may engage in π–π stacking with aromatic residues in proteins, enhancing binding affinity.
- Oxidation and Reduction : The compound's functional groups are susceptible to oxidation and reduction reactions, potentially leading to the formation of bioactive metabolites.
Case Study: Antimicrobial Activity Evaluation
A case study evaluated the antimicrobial effects of a related furan-containing compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating effective antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Furan Derivative A | 50 | Staphylococcus aureus |
| Furan Derivative B | 75 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
